N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide
Description
N-[4-(4-tert-Butylphenoxy)phenyl]-2-chloroacetamide (abbreviated as TCAN2PA in some studies) is a chloroacetamide derivative functionalized with a tert-butylphenoxy group. It is synthesized by coupling the 2-chloroacetamide moiety to the lower rim of thiacalix[4]arene, forming a fluorescent probe selective for Hg(II) ions . Key properties include:
- Structure: Features a bulky tert-butylphenoxy group (electron-donating) and a reactive chloroacetamide side chain.
- Applications: Demonstrated as a "Turn-ON" fluorescent sensor for Hg(II), with a 1:1 binding stoichiometry, binding constant of $1.2 \times 10^4 \, \text{M}^{-1}$, and quantum yield of 0.38 .
- Synthesis: Prepared via nucleophilic substitution reactions, yielding white solids with moderate to high purity (confirmed by $^1\text{H}$-NMR and $^{13}\text{C}$-NMR) .
Properties
IUPAC Name |
N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,3)13-4-8-15(9-5-13)22-16-10-6-14(7-11-16)20-17(21)12-19/h4-11H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUFFGBKCGADPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide typically involves the reaction of 4-tert-butylphenol with phenyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of phenyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods
The process may include additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and reduction: The phenolic groups can undergo oxidation and reduction reactions, leading to the formation of quinones and hydroquinones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used; for example, using an amine nucleophile can yield amide derivatives.
Oxidation: Oxidation of the phenolic groups can produce quinones.
Reduction: Reduction of the carbonyl group can lead to alcohol derivatives.
Scientific Research Applications
N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares TCAN2PA with structurally related chloroacetamides, emphasizing substituent effects on physical properties, reactivity, and applications:
Key Findings from Comparative Analysis:
Substituent Effects on Physical Properties :
- Electron-Withdrawing Groups (e.g., Cl, F): Increase melting points and crystallinity due to enhanced intermolecular interactions (e.g., compound 6b, mp 142.5–144°C) .
- Bulky Groups (e.g., tert-butyl): Improve selectivity in sensing applications by creating steric hindrance (e.g., TCAN2PA’s Hg(II) specificity) .
- Polar Groups (e.g., sulfonamide): Enhance solubility (e.g., compound in with H-bond acceptors).
Synthetic Yields :
- Alkyl chains (e.g., butyl in compound 30) improve yields (82%) compared to hydroxyl-containing derivatives (e.g., compound 31, 54% yield) .
Biological and Functional Applications: Fluorophores: TCAN2PA’s tert-butylphenoxy group enables Hg(II) detection via fluorescence quenching, unlike non-aromatic analogs . Pharmaceutical Intermediates: Compounds with sulfonamide or benzyl groups (e.g., ) are prioritized for drug synthesis due to improved bioavailability.
Structural Insights :
- Chlorine substitutions on the phenyl ring (e.g., in ) distort molecular geometry, affecting packing in crystal lattices and altering stability.
Biological Activity
N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its efficacy, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H18ClNO2
- Molecular Weight : 291.77 g/mol
The compound features a chloroacetamide functional group attached to a substituted phenyl ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that chloroacetamides, including this compound, exhibit varying degrees of antimicrobial effectiveness depending on their structural modifications.
Key Findings:
- Activity Spectrum : The compound has shown effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA) and certain fungal strains (Candida albicans), while displaying reduced efficacy against Gram-negative bacteria (Escherichia coli) .
- Mechanism of Action : The antimicrobial action is believed to be linked to the lipophilicity of the compound, facilitating its penetration through bacterial membranes. This property is enhanced by the presence of halogenated substituents on the phenyl ring, which increases membrane permeability .
Comparative Antimicrobial Efficacy Table
| Microorganism | Efficacy Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus (MRSA) | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity.
Research Insights:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism is thought to involve apoptosis induction and cell cycle arrest .
- Molecular Docking Studies : Computational modeling has suggested that the compound binds effectively to key targets involved in cancer cell proliferation and survival, indicating its potential as a lead compound for further development .
Anticancer Activity Summary Table
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| Other tested lines | >20 |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar chloroacetamides, providing context for understanding the potential of this compound.
- Study on Chloroacetamides : A comprehensive study assessed various N-substituted phenyl-2-chloroacetamides for their antimicrobial properties using QSAR analysis. The findings indicated that structural modifications significantly affect biological activity, with specific substituents enhancing efficacy against targeted pathogens .
- Anticancer Evaluation : Another study focused on thiazole derivatives similar in structure to this compound, revealing promising results in inhibiting cancer cell growth through mechanisms involving lipid biosynthesis disruption in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
